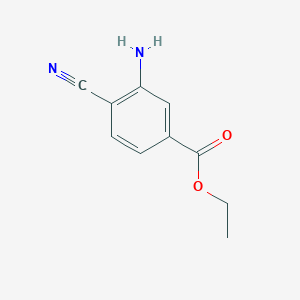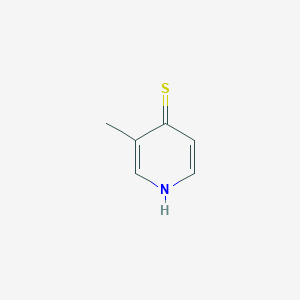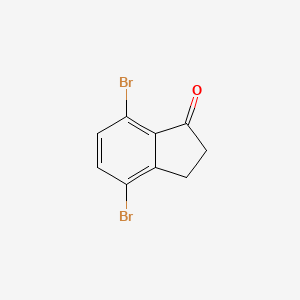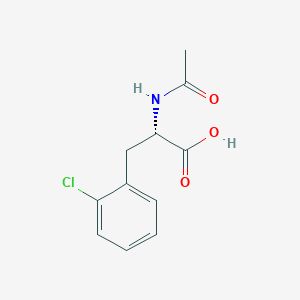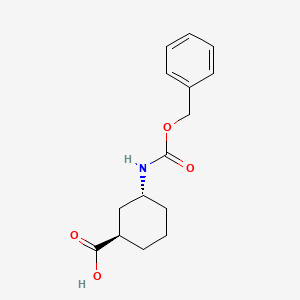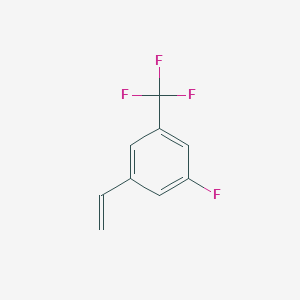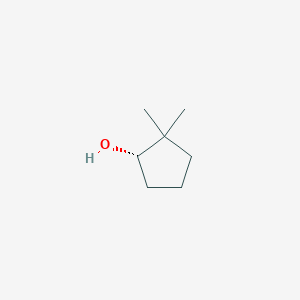
(1S)-2,2-Dimethylcyclopentan-1-ol
Overview
Description
(1S)-2,2-Dimethylcyclopentan-1-ol: is an organic compound with the molecular formula C₇H₁₄O. It is a cyclopentane derivative with a hydroxyl group attached to the first carbon atom and two methyl groups attached to the second carbon atom. This compound is chiral, and the (1S) configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1S)-2,2-Dimethylcyclopentan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2,2-dimethylcyclopentanone with a Grignard reagent, such as methylmagnesium bromide, under anhydrous conditions. The reaction is followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 2,2-dimethylcyclopentanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-2,2-Dimethylcyclopentan-1-ol can undergo oxidation reactions to form 2,2-dimethylcyclopentanone. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can yield saturated hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride (SOCl₂) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: 2,2-Dimethylcyclopentanone
Reduction: Saturated hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
Chemistry: (1S)-2,2-Dimethylcyclopentan-1-ol is used as a chiral building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for investigating the mechanisms of alcohol dehydrogenases and other related enzymes.
Medicine: this compound has potential applications in the development of new drugs. Its chiral nature allows for the exploration of enantioselective synthesis, which is crucial for creating pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound is used as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in manufacturing processes.
Mechanism of Action
The mechanism of action of (1S)-2,2-Dimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, influencing biological pathways and physiological responses.
Comparison with Similar Compounds
2,2-Dimethylcyclopentanone: This compound is structurally similar but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2-Dimethylcyclopentanol: This is the racemic mixture of (1S)-2,2-Dimethylcyclopentan-1-ol and its enantiomer, which does not exhibit the same level of enantioselectivity in reactions.
Cyclopentanol: A simpler analog without the methyl groups, which affects its chemical properties and reactivity.
Uniqueness: this compound is unique due to its chiral nature and the presence of both hydroxyl and methyl groups. These structural features confer specific reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(1S)-2,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZBHIQGEGSCJF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@H]1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


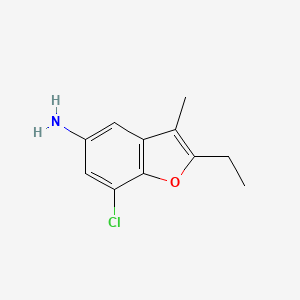
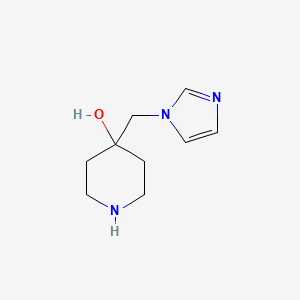

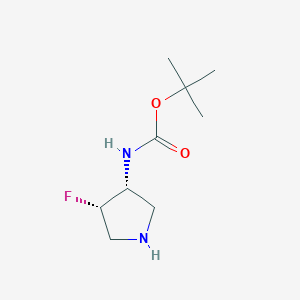
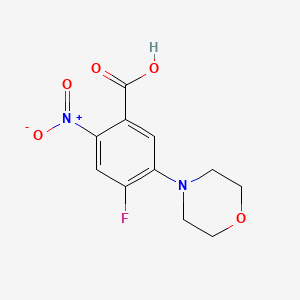
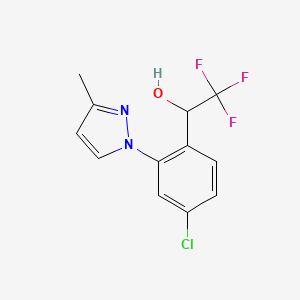
![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)
